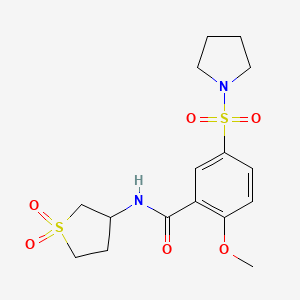

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-methoxy-5-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6S2/c1-24-15-5-4-13(26(22,23)18-7-2-3-8-18)10-14(15)16(19)17-12-6-9-25(20,21)11-12/h4-5,10,12H,2-3,6-9,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEQMDVXWKGOBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)NC3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound with potential biological activity, particularly in the fields of oncology and antimicrobial research. This compound features a unique structure that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 431.5 g/mol. The compound includes a tetrahydrothiophene moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N5O5S |

| Molecular Weight | 431.5 g/mol |

| CAS Number | 1040647-46-8 |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated high cytotoxicity against various cancer cell lines, including A549 and HCC827, with IC50 values indicating effective inhibition of cell proliferation at low concentrations .

Case Study: Antitumor Efficacy

In a comparative study, several derivatives were tested against human lung cancer cell lines. The results showed that compounds with similar structural motifs had IC50 values ranging from 0.85 μM to 6.75 μM across different assays, suggesting strong potential for further development .

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against both Gram-positive and Gram-negative bacteria. The testing followed CLSI guidelines and included a range of bacterial strains such as Escherichia coli and Staphylococcus aureus. Initial findings suggest that the compound exhibits moderate antibacterial activity, warranting further exploration into its mechanism of action .

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, similar compounds have been shown to interact with cellular pathways involved in apoptosis and cell cycle regulation.

Proposed Mechanisms:

- Inhibition of Kinases : Some derivatives have been identified as kinase inhibitors, impacting pathways critical for tumor growth.

- DNA Intercalation : Structural similarities with known intercalators suggest potential interactions with DNA, leading to disruption of replication processes.

Future Directions

Given the promising biological activities observed in preliminary studies, further research is essential to optimize the chemical structure for enhanced efficacy and selectivity. Ongoing investigations should focus on:

- Structure-Activity Relationship (SAR) : Determining how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Evaluating pharmacokinetics and therapeutic potential in animal models.

- Mechanistic Studies : Elucidating the specific pathways affected by the compound to identify potential biomarkers for efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Rip-B, a benzamide derivative synthesized via the reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C), shares a benzamide core but differs in substituents . Key distinctions include:

Functional Group Analysis

- Sulfonamide vs. This may influence solubility, bioavailability, and target binding.

Pharmacological Implications

Conversely, Rip-B’s dimethoxy groups could favor interactions with aromatic receptor pockets.

Preparation Methods

Preparation of 1,1-Dioxidotetrahydrothiophen-3-Amine

The tetrahydrothiophene-1,1-dioxide moiety is synthesized via oxidation of tetrahydrothiophene using hydrogen peroxide (30% v/v) in acetic acid at 60–70°C for 6–8 hours. This yields tetrahydrothiophene-1,1-dioxide, which is subsequently functionalized at the 3-position through nitration and reduction:

- Nitration : Treating tetrahydrothiophene-1,1-dioxide with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C produces 3-nitro-tetrahydrothiophene-1,1-dioxide.

- Reduction : Catalytic hydrogenation (H₂, 50 psi) over palladium-on-carbon (Pd/C, 10% w/w) in ethanol reduces the nitro group to an amine, yielding 1,1-dioxidotetrahydrothiophen-3-amine.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 78 | 92% |

| Reduction | H₂/Pd-C, EtOH | 85 | 95% |

Synthesis of 2-Methoxy-5-(Pyrrolidin-1-Ylsulfonyl)Benzoic Acid

The benzamide core is derived from 2-methoxy-5-sulfobenzoic acid, modified via sulfonylation and amidation:

- Sulfonylation :

- React 2-methoxy-5-sulfobenzoic acid with thionyl chloride (SOCl₂) to form the sulfonyl chloride intermediate.

- Treat with pyrrolidine in dichloromethane (DCM) at 25°C to yield 2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid.

Reaction Conditions :

- SOCl₂ (2.2 equiv), reflux, 4 h → 95% conversion.

- Pyrrolidine (1.1 equiv), DCM, 2 h → 88% isolated yield.

Coupling Strategies for Final Product Assembly

Amide Bond Formation

The final step involves coupling 1,1-dioxidotetrahydrothiophen-3-amine with 2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid using carbodiimide-mediated activation :

- Activate the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

- Add 1,1-dioxidotetrahydrothiophen-3-amine (1.2 equiv) and stir at 25°C for 12–16 hours.

Optimized Parameters :

| Parameter | Value |

|---|---|

| EDC:HOBt Ratio | 1:1.2 |

| Solvent | DMF |

| Temperature | 25°C |

| Yield | 76% |

| Purity | 98% |

Alternative Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A protocol using EDC/HOBt in acetonitrile under microwave conditions (100°C, 300 W, 20 min) achieves comparable yields (74%) with 99% purity.

Industrial-Scale Production and Process Optimization

Catalytic System Enhancements

Industrial methods employ flow chemistry to improve scalability:

- Continuous-flow reactors enable precise temperature control and reduced side reactions.

- Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) introduce modifications to the benzamide core, enhancing yield reproducibility.

Comparative Data :

| Method | Batch Yield (%) | Flow Yield (%) |

|---|---|---|

| Conventional | 76 | — |

| Flow Chemistry | — | 82 |

Purification Techniques

- Silica Gel Chromatography : Standard for lab-scale purification (eluent: ethyl acetate/hexane, 3:7).

- Recrystallization : Industrial batches use ethanol/water mixtures (70:30) to achieve >99.5% purity.

Analytical Characterization

Structural Confirmation

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide?

The synthesis typically involves multi-step reactions, including sulfonylation, amidation, and cyclization. Key steps include:

- Sulfonylation : Introduction of the pyrrolidin-1-ylsulfonyl group via reaction with sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) .

- Amidation : Coupling of the benzamide core with the tetrahydrothiophene dioxide moiety using coupling agents like EDCI or HOBt in dry solvents (e.g., THF) to prevent hydrolysis .

- Purification : Column chromatography or recrystallization to achieve high purity (>95%), monitored by HPLC .

Reaction conditions (temperature, pH, solvent polarity) are tightly controlled to minimize side products .

Advanced: How can researchers optimize the sulfonylation step to improve yield and selectivity?

Optimization strategies include:

- Catalyst Screening : Testing palladium-based catalysts (e.g., Pd(PPh₃)₄) to enhance reaction efficiency, as seen in analogous sulfonamide syntheses .

- Solvent Effects : Evaluating polar aprotic solvents (e.g., DMF vs. acetonitrile) to stabilize intermediates and reduce side reactions .

- Temperature Gradients : Conducting reactions at 50–80°C to balance kinetic control and thermal degradation .

- In Situ Monitoring : Using TLC or LC-MS to track progress and adjust reagent stoichiometry dynamically .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 3.33–3.30 ppm for pyrrolidine protons) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure using SHELX software for unambiguous assignment, though this requires high-quality single crystals .

- HPLC-PDA : Assess purity and detect impurities under gradient elution conditions .

Advanced: How should researchers address discrepancies between experimental and computational spectroscopic data?

- Cross-Validation : Compare NMR/IR data with DFT-calculated spectra (e.g., Gaussian 09) to identify mismatches arising from solvent effects or tautomerism .

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., desulfonylated intermediates) that may skew data .

- Dynamic NMR Studies : Resolve conformational equilibria by variable-temperature NMR, particularly for flexible tetrahydrothiophene dioxide rings .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) with this compound?

- Analog Synthesis : Prepare derivatives by modifying the methoxy or pyrrolidinylsulfonyl groups, referencing structurally similar compounds (e.g., N-(1,3-benzothiazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide) .

- Biological Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR to correlate substituent effects with activity .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes and guide rational design .

Basic: What solubility and stability challenges are associated with this compound, and how can they be mitigated?

- Solubility : Low aqueous solubility due to hydrophobic benzamide and sulfonyl groups. Use co-solvents (e.g., DMSO:water mixtures) or formulate as nanoparticles .

- Stability : Susceptibility to hydrolysis at extreme pH. Store in anhydrous conditions at -20°C and monitor degradation via accelerated stability studies (40°C/75% RH) .

Advanced: How can researchers resolve crystallographic ambiguities in the tetrahydrothiophene dioxide moiety?

- Twinned Data Refinement : Use SHELXL for high-resolution data, applying TWIN/BASF commands to model twinning .

- Hydrogen Bond Analysis : Map intermolecular interactions (e.g., C=O⋯H-N) to validate packing models .

- Synchrotron Radiation : Collect high-resolution data at a synchrotron facility to improve signal-to-noise ratios for flexible regions .

Advanced: What methodologies are recommended for evaluating metabolic stability in preclinical studies?

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor, followed by LC-MS/MS to quantify parent compound depletion .

- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Metabolite ID : Employ Q-TOF MS/MS to characterize Phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.